molecular formula C11H9ClN2 B561131 4-Chloro-3-(pyridin-2-YL)aniline CAS No. 879088-41-2

4-Chloro-3-(pyridin-2-YL)aniline

Cat. No. B561131
CAS RN: 879088-41-2
M. Wt: 204.657
InChI Key: QWVLHTCIAZPQAY-UHFFFAOYSA-N
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Description

4-Chloro-3-(pyridin-2-YL)aniline is a phenylpyridine . It is also known by its CAS number 879088-41-2 .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-(pyridin-2-YL)aniline is C11H9ClN2 . The InChI code is 1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 . The molecular weight is 204.65 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-(pyridin-2-YL)aniline include a molecular weight of 204.65 g/mol , a XLogP3-AA of 2.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , and a rotatable bond count of 1 .

Scientific Research Applications

Antitumor Activities

“4-Chloro-3-(pyridin-2-YL)aniline” derivatives have been synthesized and evaluated for their antitumor activities. Similar compounds have shown significant efficacy against various cancer cell lines, indicating potential applications in cancer treatment and chemotherapy drug development .

Electronic and Optical Applications

Compounds with pyridine bases, like “4-Chloro-3-(pyridin-2-YL)aniline”, have been studied for their electronic and optical properties. They may contribute to advancements in materials science, particularly in the development of new materials for electronics and photonics .

Chemical Synthesis

This compound can be used as a precursor or intermediate in chemical synthesis, contributing to the production of various other chemical compounds with diverse applications in industry and research .

Metal Complexes Formation

“4-Chloro-3-(pyridin-2-YL)aniline” can act as a ligand to form complexes with metals such as FeII, CoII, and NiII. These complexes have potential applications in catalysis, material science, and magnetic materials .

Anti-fibrotic Activities

Derivatives of pyridinyl compounds have been found to exhibit anti-fibrotic activities. This suggests that “4-Chloro-3-(pyridin-2-YL)aniline” could be used in the development of treatments for fibrotic diseases .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Substituted pyridines are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-chloro-3-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLHTCIAZPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653956
Record name 4-Chloro-3-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879088-41-2
Record name 4-Chloro-3-(2-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879088-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-(pyridin-2-yl)nitrobenzene (1.47 g, 6.26 mmol) was suspended in EtOH (35 mL), and the SnCl2 (3.87 g; 20.4 mmol) and conc. HCl (5 mL) were added and rinsed in with a further 5 mLs EtOH. The solution was placed in a 40° C. oil bath and heated to 60° C. The solution was stirred at 60° C. for 1½ hr., cooled to RT and diluted with 1 N HCl (100 mL). This solution was poured into an Et2O/1 N HCl solution (100 mL:150 mL) and extracted. The aqueous layer was diluted with EtOAc (250 mL), cooled to 0° C., and made basic with 10 N NaOH (50 mL). This solution was extracted (EtOAc, 2×), and the combined organics were washed with brine and dried over Na2SO4 and charcoal. Suction filtration through celite gave a clear colorless solution which was concentrated to yield 4-chloro-3-(pyridine-2-yl)aniline (1.21 g, 5.93 mmol, 94% yield) as a cream colored crystalline solid which was used in the next reaction without further purification.
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

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